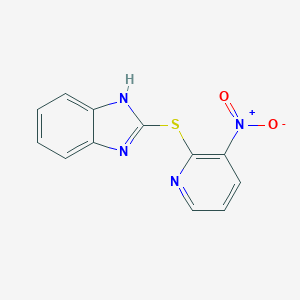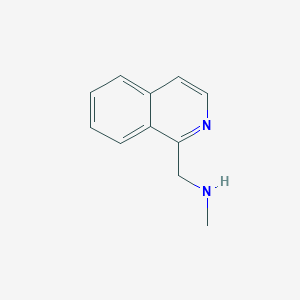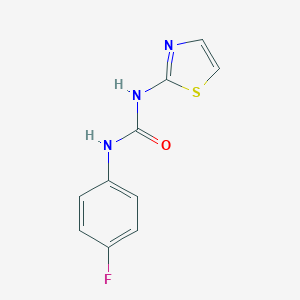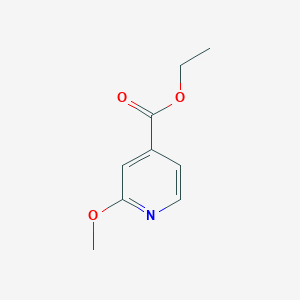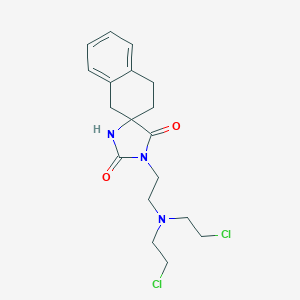
beta-Tethymustine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Tethymustine is a synthetic compound that belongs to the family of nitrogen mustards, which are known for their potent cytotoxicity against cancer cells. The chemical structure of beta-Tethymustine comprises a nitrogen mustard group attached to a thiazolidine ring and a tertiary butyl group. This unique structure confers beta-Tethymustine with excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy.
作用機序
The mechanism of action of beta-Tethymustine involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell death. Beta-Tethymustine preferentially targets rapidly dividing cells, such as cancer cells, by inducing DNA damage and apoptosis. The unique chemical structure of beta-Tethymustine allows it to selectively target cancer cells while sparing normal cells, minimizing toxicity.
生化学的および生理学的効果
Beta-Tethymustine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. Beta-Tethymustine has also been reported to modulate the expression of various genes involved in cancer progression, including p53, Bcl-2, and VEGF. These effects suggest that beta-Tethymustine has multiple targets and mechanisms of action, making it a promising candidate for combination therapy.
実験室実験の利点と制限
Beta-Tethymustine has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity, making it safe for handling. Beta-Tethymustine also has excellent activity against a wide range of cancer cell lines, making it a versatile tool for in vitro studies. However, beta-Tethymustine has some limitations, including its instability in aqueous solutions, which can limit its use in vivo. Beta-Tethymustine also requires further optimization to improve its pharmacokinetic properties and efficacy in vivo.
将来の方向性
Several future directions for beta-Tethymustine research can be explored. One direction is to optimize the synthesis method to improve the yield and purity of beta-Tethymustine. Another direction is to investigate the pharmacokinetics and pharmacodynamics of beta-Tethymustine in vivo to determine its efficacy and toxicity. Combination therapy with other anticancer agents could also be explored to enhance the activity of beta-Tethymustine. Finally, clinical trials could be conducted to evaluate the safety and efficacy of beta-Tethymustine in cancer patients.
Conclusion
Beta-Tethymustine is a promising anticancer agent with potent cytotoxicity against a wide range of cancer cell lines. Its unique chemical structure confers excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy. The synthesis method of beta-Tethymustine is relatively simple, and it has been extensively studied for its anticancer activity in various preclinical models. Future research directions for beta-Tethymustine include optimizing the synthesis method, investigating its pharmacokinetics and pharmacodynamics in vivo, exploring combination therapy, and conducting clinical trials.
合成法
Beta-Tethymustine can be synthesized by the reaction of thiazolidine-2-thione with N,N-di-tert-butyl-2-chloroethylamine hydrochloride in the presence of a base such as sodium hydride. The reaction yields beta-Tethymustine as a yellow oil, which can be purified by column chromatography. The synthesis of beta-Tethymustine is relatively simple and can be scaled up for industrial production.
科学的研究の応用
Beta-Tethymustine has been extensively studied for its anticancer activity in various preclinical models. It has shown potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. Beta-Tethymustine has also demonstrated efficacy in animal models of cancer, including xenograft and orthotopic models. These studies have provided strong evidence for the potential of beta-Tethymustine as a novel anticancer agent.
特性
CAS番号 |
198416-57-8 |
|---|---|
製品名 |
beta-Tethymustine |
分子式 |
C18H23Cl2N3O2 |
分子量 |
384.3 g/mol |
IUPAC名 |
3'-[2-[bis(2-chloroethyl)amino]ethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C18H23Cl2N3O2/c19-7-9-22(10-8-20)11-12-23-16(24)18(21-17(23)25)6-5-14-3-1-2-4-15(14)13-18/h1-4H,5-13H2,(H,21,25) |
InChIキー |
MHDZBEQXOYCBJS-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
正規SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
同義語 |
1-(2-(bis(2-chloroethyl)amino)ethyl)spiro(imidazolidine-4,2(1H)3',4'-dihydronaphthalene)-2,5-dione beta-tethymustine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




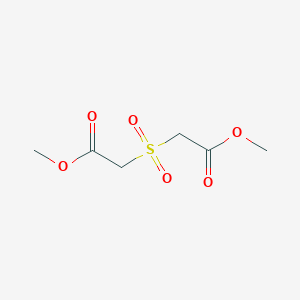
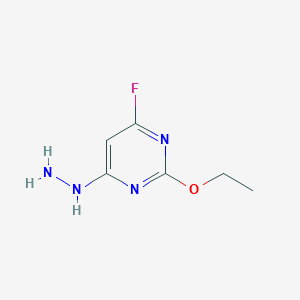
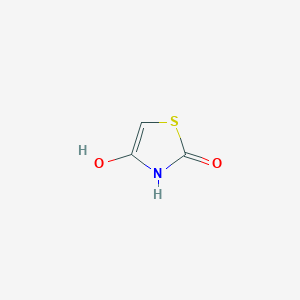

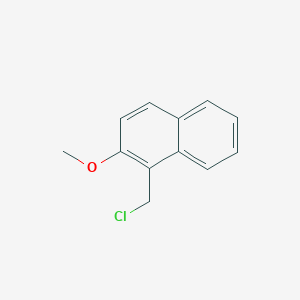
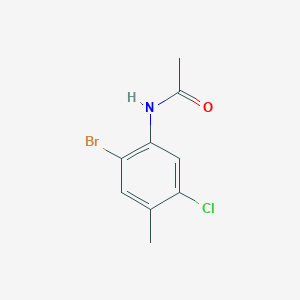
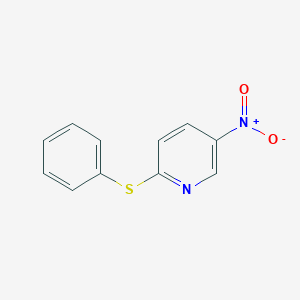
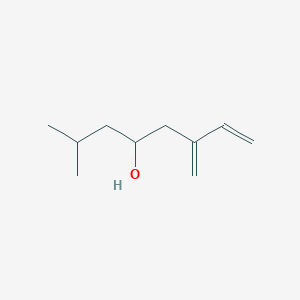
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
